![molecular formula C9H7Cl3N2O2 B1316756 2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide CAS No. 184877-74-5](/img/structure/B1316756.png)
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide
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Overview
Description
2,4-Dichloro-N’-(2-chloroacetyl)benzohydrazide is a chemical compound with the molecular formula C9H7Cl3N2O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide consists of 9 Carbon atoms, 7 Hydrogen atoms, 3 Chlorine atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The exact 3D structure can be viewed using specialized software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide include a molecular weight of 281.52 . More specific properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications
. In proteomics, it can be used to study protein modifications, interactions, and expression levels within cells.
Synthesis of Benzamide Derivatives
This compound serves as a precursor in the synthesis of benzamide derivatives, which are crucial in pharmaceuticals. A green and efficient method for preparing benzamides involves the condensation of benzoic acids and amines, facilitated by ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . Benzamides are integral to drugs like loperamide and acetaminophen.
Pharmaceutical Industry
In the pharmaceutical sector, 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide is used to create therapeutic agents. It’s part of the synthesis pathway for compounds that exhibit antiplatelet activity, which is vital for developing medications that prevent blood clots .
Paper and Plastic Industries
The benzamide derivatives synthesized from this compound are employed in the paper and plastic industries. They are used to improve the properties of materials, such as increasing durability or altering texture .
Rubber Industry
Similarly, in the rubber industry, benzamide derivatives play a role in the production process. They can act as accelerators or retarders in vulcanization, affecting the elasticity and strength of the final rubber product .
Agricultural Applications
Benzamide derivatives, synthesized using 2,4-dichloro-N’-(2-chloroacetyl)benzohydrazide , find applications in agriculture. They can be used as intermediates in the creation of pesticides or herbicides, contributing to crop protection strategies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O2/c10-4-8(15)13-14-9(16)6-2-1-5(11)3-7(6)12/h1-3H,4H2,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBHWHVEUKKPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N'-(2-chloroacetyl)benzohydrazide |
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